

Understanding the Biological Activity of CD73-IN-19: A Technical Guide

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Compound of Interest

Compound Name: CD73-IN-19

Cat. No.: B15603705

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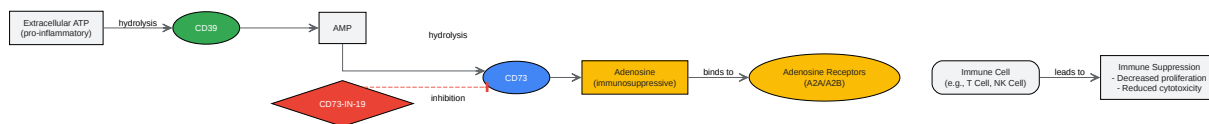
For Researchers, Scientists, and Drug Development Professionals

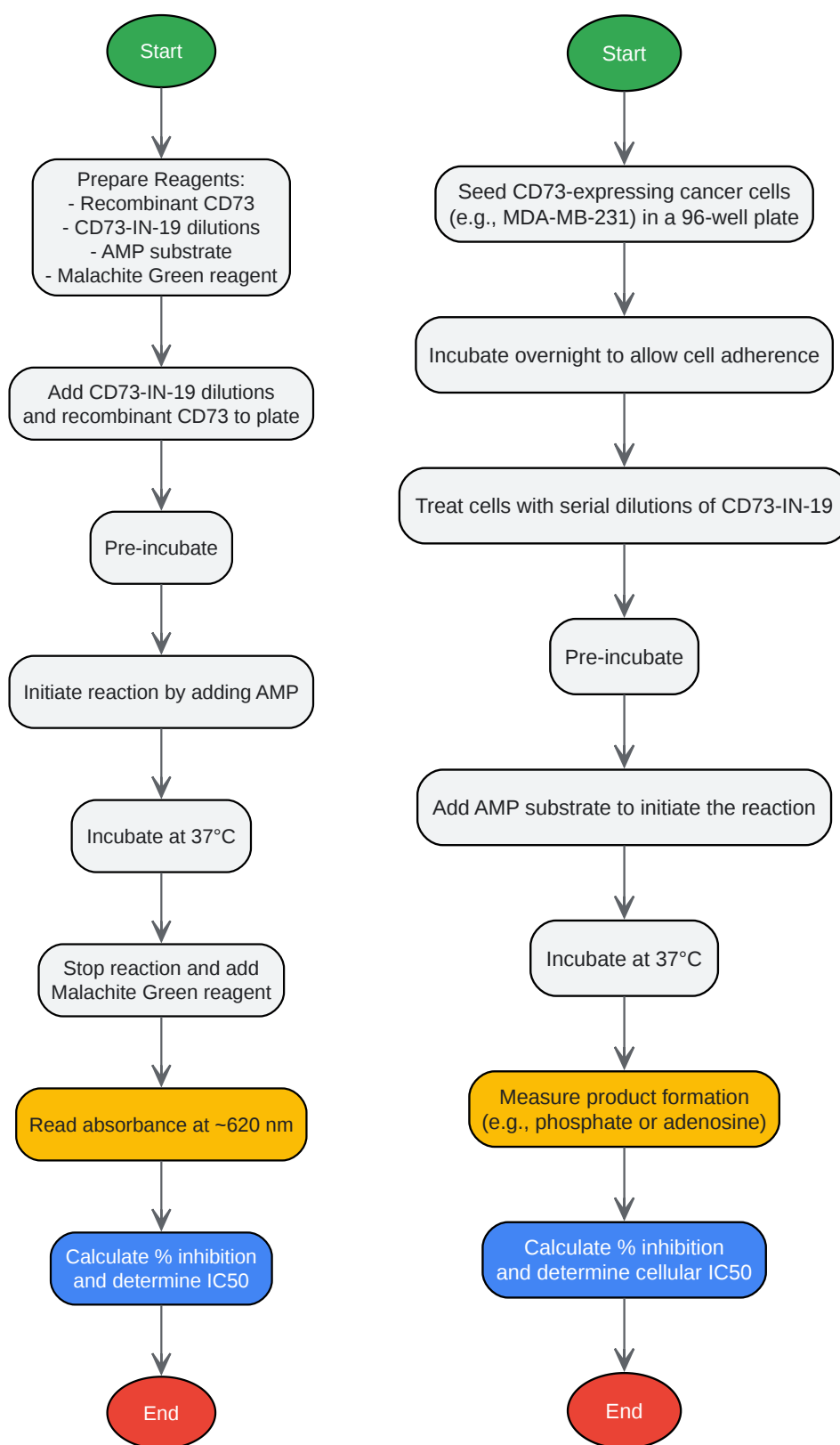
Executive Summary

CD73, or ecto-5'-nucleotidase, is a critical enzyme in the purinergic signaling pathway, catalyzing the conversion of adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, elevated levels of adenosine exert potent immunosuppressive effects, enabling cancer cells to evade immune surveillance. Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a comprehensive overview of the biological activity of **CD73-IN-19**, a small molecule inhibitor of CD73. This document outlines its mechanism of action, summarizes available quantitative data, provides detailed experimental protocols for its evaluation, and visualizes key biological pathways and experimental workflows.

The Role of CD73 in the Adenosine Pathway

CD73 is a key ectoenzyme that, in concert with CD39, orchestrates the extracellular conversion of pro-inflammatory adenosine triphosphate (ATP) into immunosuppressive adenosine.[1] ATP, often released by stressed or dying cells, is hydrolyzed to AMP by CD39. Subsequently, CD73 dephosphorylates AMP to produce adenosine.[2] This extracellular adenosine then binds to its receptors, primarily A2A and A2B receptors on various immune cells, including T cells and Natural Killer (NK) cells, triggering signaling cascades that dampen anti-tumor immune responses.[2] The overexpression of CD73 in many cancers is associated with a poor prognosis, making it an attractive therapeutic target.[3]





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